molecular formula C16H13N5O2 B14005415 N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide CAS No. 53246-51-8

N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide

Cat. No.: B14005415
CAS No.: 53246-51-8
M. Wt: 307.31 g/mol
InChI Key: RGBUMMFUOYYLKN-UHFFFAOYSA-N
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Description

N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide is a chemical compound of interest in medicinal chemistry research due to its structure incorporating a 1,2,4-triazole ring linked to benzamide groups. The 1,2,4-triazole scaffold is recognized as a significant pharmacophore in drug discovery because of its versatility and ability to interact with diverse biological targets . Triazole derivatives are investigated for a wide spectrum of therapeutic areas, including their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents . The structural rigidity and hydrogen-bonding capacity of the triazole ring can contribute to strong binding with enzyme active sites and receptors, making it a valuable template for developing new bioactive molecules . Researchers utilize this compound and its analogs as a key intermediate to synthesize novel heterocyclic compounds for probing biological mechanisms and structure-activity relationships (SAR) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

53246-51-8

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

N-(3-benzamido-1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C16H13N5O2/c22-13(11-7-3-1-4-8-11)17-15-19-16(21-20-15)18-14(23)12-9-5-2-6-10-12/h1-10H,(H3,17,18,19,20,21,22,23)

InChI Key

RGBUMMFUOYYLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NN2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound generally involves:

  • Formation of benzamide-based precursors.
  • Reaction with hydrazine hydrate to introduce the amino group.
  • Cyclization to form the 1,2,4-triazole ring.
  • Functionalization to install benzamido substituents at specific positions.

This approach is supported by several studies focusing on benzamide derivatives and 1,2,4-triazole heterocycles, which share similar synthetic pathways.

Synthesis of Benzamide-Based Amino-Precursors

A key precursor is often prepared by reacting benzoyl isothiocyanate with malononitrile in a potassium hydroxide–ethanol solution under heating, yielding a stable potassium 2-cyano-ethylene-1-thiolate salt. This intermediate is then alkylated with alkyl halides at room temperature to afford N-(2,2-dicyano-1-(alkylsulfanyl)ethenyl)benzamide derivatives.

Reaction Conditions:

Step Reagents/Conditions Outcome
Benzoyl isothiocyanate + malononitrile KOH in ethanol, heating Potassium 2-cyano-ethylene-1-thiolate salt
Alkylation Alkyl halides, room temperature N-(2,2-dicyano-1-(alkylsulfanyl)ethenyl)benzamide

This intermediate is then subjected to hydrazine hydrate treatment in ethanol with catalytic piperidine under reflux for 3 hours, leading to the formation of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, a closely related amino heterocyclic intermediate.

Cyclization to 1,2,4-Triazole Ring

The critical step to obtain the 1,2,4-triazole ring involves reacting the amino intermediate with appropriate reagents such as ethyl cyanoacetate or malononitrile under acidic or basic conditions. For example, the diazotization of the amino group followed by cyclization with malononitrile or ethyl cyanoacetate in ethanol at low temperature (0 °C) in the presence of sodium acetate yields the pyrazolo[5,1-c]triazine or related triazole derivatives.

In one reported method, the diazonium salt formed from N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide is added to malononitrile or ethyl cyanoacetate in ethanol with sodium acetate, stirred for 2 hours, and the resulting solid is isolated by filtration and recrystallization.

Specific Preparation of this compound

While direct literature on this compound is limited, analogous synthetic routes for related 1,2,4-triazole benzamide derivatives provide a reliable framework:

  • Starting from benzamide derivatives, hydrazine hydrate is used to introduce the hydrazide functionality.
  • This hydrazide is reacted with phenyl isothiocyanate or similar reagents to form thiourea intermediates.
  • Subsequent cyclization under basic conditions (e.g., NaOH in ethanol reflux) leads to the formation of 1,2,4-triazole rings bearing benzamido substituents.
  • Final purification is achieved by recrystallization.

A representative reaction sequence is:

Step Reagents/Conditions Product
Benzamide derivative + hydrazine hydrate Ethanol, reflux Benzohydrazide derivative
Benzohydrazide + phenyl isothiocyanate Reflux, filtration Thiourea intermediate
Thiourea + NaOH in ethanol Reflux 1,2,4-Triazole benzamide derivative

Characterization and Yields

The compounds are typically characterized by:

Example Data for a Related Compound:

Parameter Data
Yield 55–88%
Melting Point >300 °C
^1H NMR (DMSO-d6) NH_2 broad singlet ~5.3 ppm; aromatic multiplet 7.5–8.1 ppm; NH broad singlets ~11.7 and 12.3 ppm
IR (cm^-1) 3680 (NH_2), 1639 (C=O)
MS (m/z) Molecular ion peak consistent with C11H9N_5O (227)

Summary Table of Key Preparation Steps

Step No. Starting Material Reagents/Conditions Product Yield (%) Characterization Highlights
1 Benzoyl isothiocyanate + malononitrile KOH in ethanol, heating Potassium 2-cyano-ethylene-1-thiolate salt N/A Intermediate for further alkylation
2 Thiolate salt + alkyl halide Room temperature alkylation N-(2,2-dicyano-1-(alkylsulfanyl)ethenyl)benzamide N/A Precursor for hydrazine reaction
3 Above compound + hydrazine hydrate Ethanol, reflux with piperidine catalyst N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide 88 Confirmed by NMR, IR, MS
4 Amino intermediate + diazonium formation NaNO_2/HCl, then malononitrile or ethyl cyanoacetate, NaOAc, 0 °C Pyrazolo[5,1-c]triazine derivatives 55–70 Characterized by NMR, elemental analysis
5 Hydrazide + phenyl isothiocyanate Reflux, filtration Thiourea intermediate N/A Intermediate for triazole ring formation
6 Thiourea + NaOH in ethanol Reflux This compound (target) Variable Purified by recrystallization, full characterization

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Biological Activity Physicochemical Data References
N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide Pyridinyl group at triazole 5-position Antibacterial (vs. 8 pathogens), antioxidant (DPPH scavenging) Rf = 0.157 (TLC); synergistic activity with pyruvic acid/methyloacetone at 50 mg/mL
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Thiazole and sulfanyl-triazole substituents High similarity score (0.500) with standard drugs; potential broad-spectrum activity Not explicitly reported
N-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)carbamothioyl)benzamide Trifluoromethyl and thiourea groups Antibacterial (synthesized via thiourea intermediate) Yield: 27%; enhanced lipophilicity due to -CF3 group
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Isoxazole-thiadiazole hybrid system Not explicitly reported; structural analysis via IR, NMR, MS Mp: 160°C; IR (C=O): 1606 cm⁻¹; Yield: 70%
3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Chloro and thiadiazole groups Likely antibacterial (inferred from thiadiazole derivatives) Molecular weight: 253.71; Formula: C10H8ClN3OS

Key Differences and Trends

Bioactivity Profiles

  • Thiourea derivatives (e.g., N-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)carbamothioyl)benzamide) show moderate yields but improved lipophilicity, which may enhance membrane penetration .
  • Enzyme Inhibition :
    • Thiazole-triazole hybrids (e.g., compounds in ) are designed as tyrosinase inhibitors, leveraging thiazole’s metal-chelating properties .

Physicochemical Properties

  • Solubility and Stability :
    • The trifluoromethyl group in N-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)carbamothioyl)benzamide increases metabolic stability but may reduce aqueous solubility .
    • Thiadiazole and isoxazole derivatives (e.g., ) exhibit higher melting points (>160°C), suggesting crystalline stability .

Q & A

Q. What are the standard synthetic routes for N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide, and how is purity validated?

The compound is typically synthesized via multi-step protocols involving:

  • Stepwise functionalization : Benzoyl chloride reacts with glycine under alkaline conditions to form 2-benzamidoacetic acid, followed by cyclization with thiosemicarbazide and phosphorus oxychloride to yield the triazole-thiadiazole core .
  • Microwave-assisted synthesis : Accelerated reactions under controlled microwave irradiation improve yield and reduce side products, as seen in similar triazole derivatives .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization (ethanol or methanol) are standard. Purity is validated via TLC (Rf consistency) and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm molecular structure, with amide protons (δ 10–12 ppm) and triazole ring protons (δ 7–9 ppm) as key diagnostic signals .
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretching) and ~3200–3400 cm1^{-1} (N-H stretching) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]+^+) and fragmentation patterns for structural elucidation .

Q. How are initial biological activities (e.g., antimicrobial, antioxidant) assessed?

  • Antibacterial assays : Disc diffusion or microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition or MIC (minimum inhibitory concentration) measurements .
  • Antioxidant evaluation : DPPH radical scavenging assays quantify free radical neutralization via UV-Vis spectrophotometry (λ = 517 nm) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., pH, temperature, solvent) to isolate variables .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation, alkyl chains) to identify structure-activity relationships (SAR) .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., tyrosinase, kinase targets) or transcriptomic profiling to clarify mode of action .

Q. What methodologies are employed to study tautomerism in the 1,2,4-triazole ring?

  • NMR spectroscopy : Dynamic 1^1H NMR at variable temperatures (e.g., 25–100°C) detects tautomeric equilibria via proton signal splitting or coalescence .
  • X-ray crystallography : Resolves tautomeric forms by identifying bond lengths (e.g., N-N vs. C-N distances) and hydrogen-bonding networks in the crystal lattice .

Q. What challenges arise in crystallographic analysis, and how are they addressed using software like SHELX?

  • Data quality : High-resolution (>1.0 Å) data is critical; twinned crystals require specialized refinement protocols in SHELXL .
  • Hydrogen atom positioning : Riding models or DFT-optimized coordinates refine H-atom positions in low-resolution datasets .
  • Validation tools : WinGX integrates PLATON for symmetry checks and Rfree_{\text{free}} monitoring to avoid overfitting .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Autodock Vina or Schrödinger Suite dock the compound into active sites (e.g., tyrosinase, kinases) to predict binding modes and affinity scores .
  • MD simulations : GROMACS or AMBER simulate ligand-protein dynamics (50–100 ns) to assess stability of key interactions (e.g., hydrogen bonds, π-π stacking) .
  • QSAR modeling : CoMFA or CoMSIA correlate electronic (e.g., HOMO/LUMO) and steric descriptors with activity data .

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